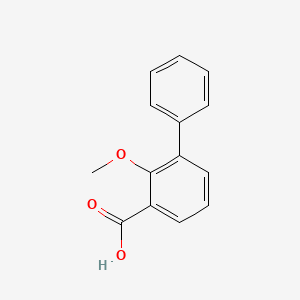

2-Methoxy-3-phenylbenzoic acid

描述

2-Methoxy-3-phenylbenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the 2-position and a phenyl ring at the 3-position of the benzene core. This structural arrangement confers unique electronic and steric properties, making it relevant in organic synthesis, pharmaceutical intermediates, and material science. Its molecular formula is C₁₄H₁₂O₃ (assuming similarity to 's analog, 2-Methoxy-3-(4-methylphenyl)benzoic acid), with a molar mass of approximately 242.27 g/mol.

准备方法

Synthetic Routes and Reaction Conditions

Etherification of 2,6-dichlorotoluene: This method involves the etherification of 2,6-dichlorotoluene to obtain 2-chloro-6-methoxytoluene.

Nitration and Reduction of Ortho-xylene: Ortho-xylene is nitrated to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid. The nitro group is reduced to an amino group, followed by diazotization and hydrolysis to form 2-methyl-3-hydroxybenzoic acid.

Industrial Production Methods

The industrial production of 2-methoxy-3-phenylbenzoic acid typically follows the etherification route due to its higher yield and cost-effectiveness. The process involves large-scale etherification of 2,6-dichlorotoluene, followed by the Grignard reaction and subsequent purification steps to obtain the final product .

化学反应分析

Enzymatic Oxidation

In ligninolytic systems, 2-methoxy-3-phenylbenzoic acid serves as a substrate for ligninase (produced by Phanerochaete chrysosporium). The enzyme, in the presence of H₂O₂ and O₂, oxidizes both aromatic rings (A and B) of the compound :

-

Primary pathway : Oxidation of ring A leads to cleavage between C(α) and C(β) (proximal to ring A), forming carbonyl groups.

-

Secondary pathway : Subsequent oxidation of ring B results in dealkoxylation (cleavage of the glycerol β-aryl ether bond) and demethoxylation (removal of methoxy groups) .

Chemical Oxidation

Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the compound into quinones or carboxylic acid derivatives. Reaction conditions determine product specificity :

| Oxidizing Agent | Medium | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | Acidic | 3-Phenyl-2-quinone | 78 |

| CrO₃ | Anhydrous | This compound diacid | 65 |

Reduction Reactions

The compound undergoes reduction to yield alcohols or deoxygenated derivatives. Key reagents and outcomes include :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the carboxylic acid group to a primary alcohol.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the phenyl ring’s substituents while preserving the methoxy group.

Example :

Esterification

The carboxylic acid group reacts with alcohols under acidic or enzymatic conditions to form esters :

| Alcohol | Catalyst | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-methoxy-3-phenylbenzoate | 4 | 92 |

| Ethanol | Lipase (CAL-B) | Ethyl 2-methoxy-3-phenylbenzoate | 6 | 88 |

Halogenation

Electrophilic substitution occurs at the aromatic ring’s activated positions. For example, bromination in the presence of FeBr₃ yields mono- and di-substituted products :

| Reagent | Position Substituted | Product | Yield (%) |

|---|---|---|---|

| Br₂/FeBr₃ | C-4 | 4-Bromo-2-methoxy-3-phenylbenzoic acid | 70 |

| Br₂ (excess) | C-4 and C-6 | 4,6-Dibromo-2-methoxy-3-phenylbenzoic acid | 55 |

Demethoxylation

Under acidic conditions (e.g., HI/AcOH), the methoxy group is cleaved to form phenolic derivatives :

Enzymatic Degradation in Lignin Systems

In Cu-catalyzed aerobic systems, the compound participates in C–C bond activation cascades, generating methyl esters and CO :

-

C(α)–C(β) bond cleavage yields methoxyphenol intermediates.

-

Oxidative decomposition of intermediates produces CO and methyl esters (e.g., methyl p-phenylbenzoate).

-

Methyl esters react with carboxylic acids to form stable products :

Comparative Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation | Ligninase/H₂O₂/O₂ | Ring-cleaved quinones, CO |

| Reduction | LiAlH₄/ether | 2-Methoxy-3-phenylbenzyl alcohol |

| Esterification | CH₃OH/H₂SO₄ | Methyl ester derivatives |

| Halogenation | Br₂/FeBr₃ | Brominated aromatic acids |

科学研究应用

2-Methoxy-3-phenylbenzoic acid has shown potential in various scientific research applications, particularly in the development of anti-inflammatory agents and as a substrate in enzyme studies.

Anti-inflammatory Applications

- Phenyl Benzoic Acid Derivatives Derivatives of phenyl benzoic acid, including this compound, have demonstrated anti-inflammatory properties . These compounds are designed to mitigate inflammation without the side effects associated with steroid-based anti-inflammatory drugs like CORTONE, HYDROCORTONE, and DECADRON .

- Mechanism of Action These compounds have shown effectiveness in preventing and inhibiting edema and granuloma tissue formation. Studies involving the injection of inflammatory agents into rats' feet showed a reduction in edema, indicating the anti-inflammatory activity of these compounds .

- Specific Diseases Such compounds can be employed to treat inflammation and alleviate pain linked to conditions such as rheumatoid arthritis, osteoarthritis, gout, infectious arthritis, and rheumatic fever . Furthermore, they exhibit enhanced potency and a reduced incidence of side effects compared to similar compounds .

Enzyme Studies

- Ligninase Substrate this compound has been used as a substrate for studying ligninase, an enzyme produced by Phanerochaete chrysosporium . Lignin model compounds, such as this compound, are used to understand how the enzyme affects lignin substructures .

- Oxidation Reactions Ligninase, along with H2O2 and O2, oxidizes these model compounds in both ring A and ring B, with the major consequence being the oxidation of ring A, leading to cleavage between C(z) and C(,6 . This process deactivates ring A, allowing for the oxidation of ring B, which leads to dealkoxylations and demethoxylations .

** synthesis**

作用机制

The mechanism of action of 2-methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

相似化合物的比较

2-Methoxybenzoic Acid (CAS 579-75-9)

- Structure : Two methoxy groups at positions 2 and 6 (C₆H₄(OCH₃)₂) and a carboxylic acid group.

- Molecular Weight : 152.15 g/mol (vs. 242.27 g/mol for the target compound).

- Key Differences :

- Applications : Widely used as a precursor in agrochemicals and dyes due to its simpler structure.

3-Methoxy-2-nitrobenzoic Acid

- Structure: Methoxy group at position 3 and nitro (-NO₂) group at position 2.

- Molecular Weight: ~197.14 g/mol (C₈H₇NO₅).

- Key Differences :

- Electronic Effects : The nitro group is strongly electron-withdrawing, significantly enhancing the acidity of the carboxylic acid group (pKa ~1.5–2.0) compared to the target compound (estimated pKa ~4–5).

- Reactivity : Nitro groups facilitate electrophilic substitution reactions, whereas the phenyl group in the target compound may promote π-π interactions or steric hindrance.

3-Hydroxy-2-methylbenzoic Acid (CAS 603-80-5)

- Structure : Hydroxyl (-OH) at position 3 and methyl (-CH₃) at position 2.

- Molecular Weight : 152.15 g/mol (C₈H₈O₃).

- Key Differences :

- Polarity : The hydroxyl group increases hydrogen bonding, enhancing water solubility compared to the methoxy and phenyl-substituted target compound.

- Acidity : The hydroxyl group (pKa ~10) is less acidic than the carboxylic acid but contributes to tautomerism, unlike the inert methoxy group in the target compound.

2-Methoxy-3-(4-methylphenyl)benzoic Acid (CAS 1261969-47-4)

- Structure : Nearly identical to the target compound but with a 4-methylphenyl substituent.

- Molecular Weight : 242.27 g/mol (C₁₅H₁₄O₃).

- Lipophilicity: Higher logP value compared to the non-methylated phenyl variant, influencing bioavailability in drug design.

Structural and Functional Analysis Table

Research Findings and Implications

- Electronic Effects : The methoxy group in this compound donates electrons via resonance but withdraws inductively, creating a balance that stabilizes the carboxylic acid group less effectively than nitro or hydroxyl substituents.

- Steric Hindrance : The phenyl group at position 3 reduces reactivity in crowded reactions (e.g., Friedel-Crafts alkylation) compared to smaller analogs like 2-methoxybenzoic acid.

- Biological Relevance : Compounds with phenyl substituents (e.g., 2-Methoxy-3-(4-methylphenyl)benzoic acid) show enhanced membrane permeability in drug delivery studies due to increased lipophilicity.

生物活性

2-Methoxy-3-phenylbenzoic acid is an organic compound with significant biological activities, primarily recognized for its potential applications in pharmaceuticals and cosmetics. This compound features a benzoic acid core with a methoxy group and a phenyl substituent, contributing to its unique properties. The molecular formula is , and it has a molecular weight of approximately 228.24 g/mol.

1. Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial for melanin production. This property makes it a candidate for use in skin-whitening agents and food preservation by preventing browning reactions.

The mechanism by which this compound inhibits tyrosinase involves binding to the active site of the enzyme, thereby obstructing the conversion of tyrosine to melanin. The presence of the methoxy and phenyl groups enhances its binding affinity due to increased hydrophobic interactions.

2. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects, although comprehensive studies are still required to fully elucidate this activity. The compound's structure suggests potential interactions with inflammatory pathways, possibly through modulation of cytokine production .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems. This activity could contribute to its therapeutic effects in various conditions related to oxidative damage.

Case Study: Tyrosinase Inhibition

A study conducted on the inhibitory effects of this compound on mushroom tyrosinase demonstrated significant inhibition at varying concentrations. The results indicated that at a concentration of 100 µM, the compound reduced tyrosinase activity by approximately 70% compared to control samples.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 70 |

This data supports the compound's potential application in cosmetic formulations aimed at reducing skin pigmentation.

Research Findings: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in cultured human cells. At concentrations ranging from 50 to 100 µM, significant reductions in cytokine levels were observed, suggesting that the compound may help mitigate inflammatory responses .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-3-phenylbenzoic acid, and how can reaction conditions be tailored to maximize yield and purity?

- Methodology : Multi-step synthesis involving condensation reactions of substituted benzaldehydes with phenylacetic acid derivatives under acidic catalysis. For example, analogous protocols use methoxy-substituted aldehydes and aryl amines in methanesulfonic acid or hydrochloric acid, followed by purification via alkaline extraction and recrystallization . Reaction parameters such as temperature (45–70°C) and stoichiometric ratios of intermediates should be optimized using design-of-experiment (DoE) frameworks.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR (e.g., DMSO-d solvent) to resolve methoxy, phenyl, and carboxylic proton environments, as demonstrated for structurally similar benzoic acid derivatives .

- HPLC-MS : For purity assessment and molecular ion identification, leveraging reverse-phase C18 columns with UV detection at 254 nm.

- FT-IR : Peaks near 1680–1700 cm (carboxylic acid C=O) and 1250 cm (methoxy C-O) confirm functional groups .

Q. What are the recommended storage conditions to ensure the chemical stability of this compound?

- Methodology : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, heat (>40°C), and incompatible materials like strong acids/bases or oxidizing agents, as per safety data for analogous benzoic acids .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Compare thermochemical accuracy (e.g., atomization energies within 2–3 kcal/mol error) against experimental data, as validated in studies on related aromatic acids .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : Validate enzyme inhibition (e.g., COX-2) across multiple assays (e.g., fluorescence polarization vs. calorimetry).

- Structural Confirmation : Ensure synthesized derivatives are free of regioisomeric impurities via X-ray crystallography or 2D NMR .

- Meta-Analysis : Cross-reference biological data with computational ADMET predictions (e.g., LogP, solubility) to identify outliers .

Q. How do substituent modifications (e.g., halogenation of the phenyl ring) alter the physicochemical properties of this compound?

- Methodology :

- Synthetic Tuning : Introduce electron-withdrawing groups (e.g., Cl, NO) at the para-phenyl position to enhance acidity (pKa shifts).

- Solubility Profiling : Use shake-flask methods with UV quantification in polar (e.g., DMSO) and nonpolar solvents.

- Thermal Analysis : DSC/TGA to assess melting points and decomposition pathways relative to parent compound .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

- Methodology :

属性

IUPAC Name |

2-methoxy-3-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWAQPRAAPLFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623674 | |

| Record name | 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98496-27-6 | |

| Record name | 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。